REACTION_CXSMILES
|
[OH:1][CH:2]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH2:3][C:4]([O:6]CC)=[O:5].[OH-].[K+]>C(O)C>[OH:1][CH:2]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH2:3][C:4]([OH:6])=[O:5] |f:1.2|
|
Name
|
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
OC(CC(=O)OCC)C1=CC=CC=C1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in H2O
|
Type
|
EXTRACTION
|
Details
|
The H2O solution was extracted with ethyl ether
|
Type
|
EXTRACTION
|
Details
|
The oily product was extracted out with chloroform
|
Type
|
CUSTOM
|
Details
|
the chloroform was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield 10 g (62.5%)
|
Name
|
|
Type
|
|
Smiles
|
OC(CC(=O)O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][CH:2]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH2:3][C:4]([O:6]CC)=[O:5].[OH-].[K+]>C(O)C>[OH:1][CH:2]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH2:3][C:4]([OH:6])=[O:5] |f:1.2|
|
Name
|
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
OC(CC(=O)OCC)C1=CC=CC=C1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in H2O
|
Type
|
EXTRACTION
|
Details
|
The H2O solution was extracted with ethyl ether
|
Type
|
EXTRACTION
|
Details
|
The oily product was extracted out with chloroform
|
Type
|
CUSTOM
|
Details
|
the chloroform was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield 10 g (62.5%)
|
Name
|
|
Type
|
|
Smiles
|
OC(CC(=O)O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][CH:2]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH2:3][C:4]([O:6]CC)=[O:5].[OH-].[K+]>C(O)C>[OH:1][CH:2]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH2:3][C:4]([OH:6])=[O:5] |f:1.2|
|
Name
|
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
OC(CC(=O)OCC)C1=CC=CC=C1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in H2O
|
Type
|
EXTRACTION
|
Details
|
The H2O solution was extracted with ethyl ether
|
Type
|
EXTRACTION
|
Details
|
The oily product was extracted out with chloroform
|
Type
|
CUSTOM
|
Details
|
the chloroform was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield 10 g (62.5%)
|
Name
|
|
Type
|
|
Smiles
|
OC(CC(=O)O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |